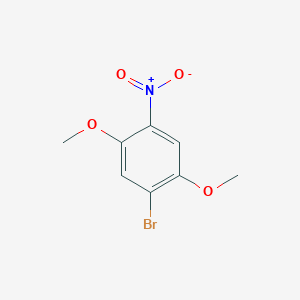

1-Bromo-2,5-dimethoxy-4-nitrobenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2,5-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOPAVIIEJMHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452259 | |

| Record name | 1-Bromo-2,5-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98545-68-7 | |

| Record name | 1-Bromo-2,5-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Bromo 2,5 Dimethoxy 4 Nitrobenzene

Nitration Approaches

The most direct method for the synthesis of 1-Bromo-2,5-dimethoxy-4-nitrobenzene is the nitration of 1-Bromo-2,5-dimethoxybenzene. This reaction falls under the category of electrophilic aromatic substitution, a fundamental process in organic chemistry.

Electrophilic Aromatic Nitration of 1-Bromo-2,5-dimethoxybenzene

The introduction of a nitro group onto the aromatic ring of 1-Bromo-2,5-dimethoxybenzene is accomplished by treating the substrate with a nitrating agent. The reaction's outcome is heavily influenced by the electronic properties of the methoxy (B1213986) and bromine substituents already present on the ring.

A common and effective method for the nitration of activated benzene (B151609) derivatives like 1,4-dimethoxybenzene (B90301) involves the use of nitric acid in a solvent such as glacial acetic acid. chegg.com This system provides a controlled source of the nitronium ion (NO₂⁺), the active electrophile in the reaction. The reaction is typically performed by dissolving the 1-Bromo-2,5-dimethoxybenzene substrate in glacial acetic acid, followed by the slow addition of nitric acid. chegg.com Maintaining a controlled temperature, often at or below room temperature, is crucial to prevent over-nitration or the formation of unwanted byproducts. uri.edupbworks.com Upon completion, the reaction is usually quenched by pouring the mixture into water, which causes the desired nitro-product to precipitate out of the solution. chegg.com

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 1-Bromo-2,5-dimethoxybenzene | nbinno.com |

| Nitrating Agent | Nitric acid (HNO₃) | chegg.com |

| Solvent | Glacial Acetic Acid (CH₃COOH) | chegg.com |

| Temperature | Controlled, often around 0-20°C | mdpi.comgoogle.com |

| Work-up | Quenching with ice water to precipitate the product | chegg.commdpi.com |

The position of the incoming nitro group is dictated by the directing effects of the existing substituents. d-nb.info In the case of 1-Bromo-2,5-dimethoxybenzene, the two methoxy groups and the bromine atom collectively direct the electrophile. The methoxy groups at C1 and C4 of a benzene ring are known to direct incoming electrophiles to the C2 and C5 positions. In this specific precursor, the positions ortho to the methoxy groups are C3 and C6 (relative to the bromine at C1). The bromine atom is also an ortho-, para-director. uri.edulibretexts.org The position C4 is para to the C1-methoxy group and ortho to the C5-methoxy group. This convergence of directing effects strongly favors the substitution at the C4 position, leading to this compound as the major product. While minor amounts of other isomers might be formed, the regioselectivity of this reaction is generally high due to the powerful activating and directing influence of the methoxy groups. organicchemistrytutor.comyoutube.com

The regiochemical outcome of the nitration is a direct consequence of the electronic properties of the substituents on the benzene ring. wikipedia.org

Activating Groups (-OCH₃): The two methoxy groups are strong activating groups. organicchemistrytutor.com They donate electron density to the aromatic ring through resonance (+M effect), making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgyoutube.com This electron donation is most pronounced at the ortho and para positions relative to the methoxy group. This increased electron density stabilizes the carbocation intermediate (the sigma complex) formed during the attack at these positions. organicchemistrytutor.com

Deactivating Group (-Br): The bromine atom is a deactivating group. wikipedia.org It withdraws electron density from the ring through the inductive effect (-I effect) due to its high electronegativity, making the ring less reactive than benzene itself. libretexts.org However, through resonance, the bromine atom can donate a lone pair of electrons to the ring, which stabilizes the positive charge in the ortho and para intermediates. libretexts.org This resonance effect, although weaker than its inductive withdrawal, is sufficient to direct the incoming electrophile to the ortho and para positions. wikipedia.org

In 1-Bromo-2,5-dimethoxybenzene, the powerful activating and ortho, para-directing effects of the two methoxy groups dominate. organicchemistrytutor.comyoutube.com They create a highly electron-rich site at the C4 position, which is para to one methoxy group and ortho to the other, making it the primary site of electrophilic attack by the nitronium ion.

Analogous Nitration Reactions for Related Halo-Dimethoxybenzenes (e.g., 1-Fluoro-2,5-dimethoxy-4-nitrobenzene)

The regioselectivity observed in the nitration of 1-Bromo-2,5-dimethoxybenzene is mirrored in analogous reactions with similar substrates. For instance, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is achieved by the nitration of 2-Fluoro-1,4-dimethoxybenzene. mdpi.com In a reported procedure, treating 2-Fluoro-1,4-dimethoxybenzene with nitric acid at 0°C resulted in a 90% yield of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com This demonstrates the strong para-directing effect of the fluoro-substituent in concert with the activating methoxy groups, leading to selective nitration at the position analogous to that in the bromo- aompound. mdpi.com Similarly, the nitration of 1,4-dimethoxybenzene itself can lead to dinitrated products, highlighting the strong activating nature of the methoxy groups. mdpi.comnih.gov

Decarboxylative Halogenation as a Synthetic Route

Decarboxylative halogenation is a method for synthesizing organic halides from carboxylic acids, involving the replacement of a carboxyl group with a halogen atom. nih.govacs.org This strategy could theoretically be applied to synthesize this compound from a precursor such as 2,5-dimethoxy-4-nitrobenzoic acid. The reaction typically proceeds via a radical intermediate or through metal-catalyzed pathways. nih.gov

| Compound Name |

|---|

| This compound |

| 1-Bromo-2,5-dimethoxybenzene |

| Nitric acid |

| Acetic acid |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene |

| 2-Fluoro-1,4-dimethoxybenzene |

| 1,4-dimethoxybenzene |

| 2,5-dimethoxy-4-nitrobenzoic acid |

| 1-Bromo-4,5-dimethoxy-2-nitrobenzene |

| 4,5-dimethoxy-2-nitrobenzoic acid |

| Sodium bromide |

An in-depth examination of strategic synthetic methodologies for this compound reveals a variety of advanced chemical techniques. This article explores specific synthesis pathways, mechanistic details, and process optimization strategies, focusing exclusively on the formation of this specific nitroaromatic compound.

Mechanistic Investigations of Chemical Transformations Involving 1 Bromo 2,5 Dimethoxy 4 Nitrobenzene

Reactivity of the Aryl Halide Moiety

The reactivity of the carbon-bromine (C-Br) bond in 1-bromo-2,5-dimethoxy-4-nitrobenzene is central to its utility as a synthetic building block. This reactivity is significantly influenced by the substituents on the aromatic ring. The nitro group, being a potent electron-withdrawing group, activates the aryl halide towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com The C-Br bond in this compound is a suitable handle for these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

The Suzuki-Miyaura coupling is a widely used method for constructing biaryl structures and other C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The reaction of this compound with an arylboronic acid would proceed through a well-established catalytic cycle.

Catalytic Cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with this compound, inserting into the C-Br bond to form a palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.

Transmetalation: The aryl group from the organoboron reagent (activated by the base) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

While specific studies on this compound are not extensively detailed in the provided results, the reaction is highly versatile and its principles are applicable. For instance, the Suzuki coupling of the related 1,4-dibromo-2-nitrobenzene with 4-methoxyphenylboronic acid has been successfully demonstrated using a phosphine ligand-free Pd(OAc)₂ catalyst, showcasing the feasibility of coupling nitro-substituted aryl bromides. researchgate.net The presence of the nitro group in the target molecule is well-tolerated in Suzuki-Miyaura couplings. mdpi.com

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Product |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,5-Dimethoxy-4-nitro-1,1'-biphenyl |

| 2 | 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Base | 4'-Methoxy-5-nitro-[1,1'-biphenyl]-2-amine |

This table presents a hypothetical Suzuki-Miyaura reaction for this compound based on established protocols and a documented reaction for a similar compound. researchgate.net

The Buchwald-Hartwig amination has become a premier method for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen (C-N) bond, a linkage prevalent in pharmaceuticals and natural products. wikipedia.org

The mechanism is similar to other cross-coupling reactions, involving an oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial, with sterically hindered biaryl phosphine ligands like X-Phos often providing high yields and broad substrate scope. beilstein-journals.org

Although a direct application with this compound is not explicitly documented in the search results, the reaction is known to be compatible with a wide range of functional groups, including nitro groups. libretexts.org The electron-withdrawing nature of the nitro group can facilitate the initial oxidative addition step.

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Product |

| 1 | This compound | Aniline (B41778) | Pd(OAc)₂ / X-Phos | KOt-Bu | N-(2,5-dimethoxy-4-nitrophenyl)aniline |

| 2 | This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(2,5-dimethoxy-4-nitrophenyl)morpholine |

This table illustrates potential Buchwald-Hartwig amination reactions with this compound based on general procedures for this reaction type. beilstein-journals.orgrsc.org

The Heck reaction facilitates the C-C bond formation between an aryl or vinyl halide and an alkene, catalyzed by palladium. organic-chemistry.org This reaction is a powerful tool for synthesizing substituted olefins. The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by insertion of the olefin into the palladium-carbon bond, a β-hydride elimination to release the product, and regeneration of the catalyst. organic-chemistry.org

Studies on the closely related 1-bromo-4-nitrobenzene show its effective participation in Heck reactions with alkenes like styrene. researchgate.netresearchgate.net These reactions are often carried out in polar aprotic solvents like DMA or DMF with a base such as Na₂CO₃ or Et₃N. researchgate.net The electron-deficient nature of the aryl bromide, due to the nitro group, generally enhances its reactivity in the oxidative addition step. Given these precedents, this compound is expected to be a competent substrate for Heck-type olefinations.

| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |

| 1 | 1-bromo-4-nitrobenzene | Styrene | Pd-L1 complex | Na₂CO₃ | DMA | 1-nitro-4-styrylbenzene |

| 2 | This compound | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Methyl (E)-3-(2,5-dimethoxy-4-nitrophenyl)acrylate |

This table shows a documented Heck reaction with a related compound and a projected reaction for this compound. researchgate.net

The presence of the strongly electron-withdrawing nitro group para to the bromine atom makes the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). echemi.com This reaction provides a pathway to displace the bromide with a variety of nucleophiles.

The SNAr mechanism is a two-step addition-elimination process. stackexchange.com

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. stackexchange.com

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and forming the final substituted product. The formation of the stabilized carbanion is typically the rate-determining step. echemi.comstackexchange.com

The activation provided by the para-nitro group is essential for this reactivity. echemi.com Studies on the related compound 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) show that a nitro group can be readily displaced by nucleophiles like piperidine (B6355638) and pyrrolidine, highlighting the potent activating effect of nitro groups in SNAr reactions. mdpi.com Therefore, it is expected that the bromine in this compound would be readily displaced by strong nucleophiles.

The formation of organometallic reagents, such as organolithium compounds, from aryl halides is a common strategy for creating potent carbon nucleophiles and bases. wikipedia.orglibretexts.org This is typically achieved through a lithium-halogen exchange reaction, where an existing organolithium reagent (e.g., n-butyllithium or tert-butyllithium) exchanges its lithium atom for the halogen on the aromatic ring. wikipedia.org

However, the application of this method to this compound is complicated by the presence of the nitro group. Nitro groups are highly electrophilic and readily react with strong nucleophiles and bases like organolithium reagents. This incompatibility often leads to side reactions, such as addition to the nitro group, rather than the desired lithium-halogen exchange. taylorandfrancis.com

Alternative methods for generating the corresponding aryl anion or its equivalent would be necessary. For instance, using less reactive organometallic reagents like Grignard reagents (formed with magnesium) might be considered, but the nitro group would still pose a significant challenge due to its reducibility. libretexts.org Therefore, direct formation of a stable organolithium or Grignard reagent from this compound under standard conditions is mechanistically challenging and generally considered incompatible. taylorandfrancis.com

Palladium-Catalyzed Cross-Coupling Reactions

Transformations of the Nitro Group

The nitro group is a versatile functional group that significantly influences the chemical reactivity of the aromatic ring and can be transformed into various other functionalities, most notably the amino group. The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis.

The conversion of the nitro group in this compound to an amino group can be achieved through several methods, including electrochemical techniques and chemical reduction systems.

Borohydride-Copper Systems: A common and efficient method for the reduction of aromatic nitro compounds involves the use of sodium borohydride (B1222165) in conjunction with a copper salt catalyst. While sodium borohydride alone is generally ineffective at reducing nitro groups, the addition of copper salts like copper(II) chloride or copper(II) sulfate significantly enhances its reducing power, allowing for the clean conversion of aromatic nitro compounds to their corresponding primary amines in high yields. beilstein-journals.orgtandfonline.com This system is known for its mild reaction conditions and tolerance of other functional groups, including halogens on the aromatic ring, which distinguishes it from more powerful reducing agents like LiAlH4 that can cause dehalogenation. beilstein-journals.org The combination of NaBH4 with copper(II) acetylacetonate has also been reported as an effective catalyst system for this transformation. rsc.org

| Reduction Method | Key Reagents/Conditions | Primary Intermediate | Key Features |

|---|---|---|---|

| Electrochemical Reduction | Applied potential, aqueous or mixed media | Nitro radical anion | Mild conditions, controllable process. researchgate.netnih.gov |

| Borohydride-Copper System | NaBH4, Copper(II) salt (e.g., CuCl2, CuSO4) | Not typically isolated | High yield, mild conditions, chemoselective (preserves aryl halides). beilstein-journals.orgtandfonline.com |

The reduction of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron process that proceeds through several intermediate species. The exact pathway can vary with the reducing agent and reaction conditions, but a general sequence is widely accepted. nih.gov

The initial step in many reduction mechanisms, particularly under electrochemical conditions, is a single-electron transfer to the nitro group to form a nitro radical anion (Ar-NO₂•⁻). uchile.clresearchgate.net This is followed by further reduction and protonation steps. The commonly accepted general pathway for nitro group reduction involves the sequential formation of a nitroso (Ar-N=O) and a hydroxylamine (B1172632) (Ar-NHOH) intermediate before the final amine (Ar-NH₂) is produced. nih.govorientjchem.org

General Mechanistic Pathway: Ar-NO₂ → [Ar-NO₂•⁻] → Ar-N=O → Ar-NHOH → Ar-NH₂

The reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group, meaning the nitroso intermediate is often difficult to detect or isolate during the reaction. nih.gov The hydroxylamine intermediate is a key species in the pathway. Depending on the conditions, condensation reactions between the nitroso and hydroxylamine intermediates can also occur, leading to the formation of azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) species, which can then be further reduced to the final amine product. orientjchem.org This is often referred to as the "condensation" route, which can run in parallel to the direct "hydrogenation" route. orientjchem.org In systems using metal borohydrides, the reduction is thought to occur on the surface of the active metal catalyst via liberated hydrogen. researchgate.net

Reactions of the Methoxy (B1213986) Groups

The two methoxy groups on the benzene (B151609) ring are generally stable but can undergo specific reactions, such as demethylation, under certain conditions. The stability of the molecule upon oxidation to a radical cation is also intrinsically linked to the fate of these methoxy groups.

The cleavage of the aryl-methyl ether bond, known as O-demethylation, is a significant reaction for modifying the properties of methoxy-substituted aromatics. A variety of methods have been developed to achieve this transformation, though achieving selective mono-demethylation in polysubstituted systems can be challenging. rsc.org Reagents commonly used for demethylation include boron trihalides (like BBr₃), aluminum halides (AlCl₃), and nucleophilic agents like thiolates. rsc.orggoogle.com

Achieving selective control, where only one of two or more methoxy groups is cleaved, often depends on the electronic and steric environment of each group. For instance, in some dimethoxybenzene derivatives, the cleavage of the second methoxy group can be considerably more difficult than the first. rsc.org The choice of reagent and reaction conditions is crucial for controlling the extent of demethylation. For example, using a limited amount of a demethylating agent or controlling the reaction temperature can favor mono-demethylation over complete demethylation. semanticscholar.org The use of magnesium iodide under solvent-free conditions has also been developed as an efficient method for the selective demethylation of certain aryl methyl ethers. nih.gov

When a dimethoxybenzene derivative loses an electron, typically through oxidation, it forms a radical cation. The stability of this charged species is influenced by both intrinsic properties (like spin and charge delocalization) and extrinsic factors (like the solvent). acs.org Studies on 1,4-dimethoxybenzene (B90301) and its derivatives show that these radical cations can be relatively stable but are susceptible to degradation through several mechanistic pathways. acs.orgcopernicus.org

The two most common degradation mechanisms for dimethoxybenzene radical cations are deprotonation and demethylation. acs.org

Deprotonation: In the presence of solvents with a high ability to solvate protons, such as water or acetonitrile, the most likely degradation pathway is deprotonation, which can occur from one of the methoxy groups. acs.org

Demethylation: In solvents like propylene carbonate, demethylation is the more probable degradation reaction. acs.org

Computational studies have been used to predict the stability of various dimethoxybenzene radical cations by calculating the energy barriers for these degradation reactions. acs.org The formation and study of the short-lived 1,4-dimethoxybenzene radical cation have been achieved by oxidizing the parent molecule in an acidic aqueous solution, allowing for its characterization.

Influence of Substituent Effects on Aromatic Reactivity

Methoxy Groups (-OCH₃): The two methoxy groups at positions 2 and 5 are strong activating groups. They donate electron density to the aromatic ring through a powerful +R (resonance) effect, which outweighs their -I (inductive) electron-withdrawing effect. This increased electron density makes the ring significantly more reactive towards electrophiles than benzene. They are ortho- and para-directors. minia.edu.eglibretexts.org

Nitro Group (-NO₂): The nitro group at position 4 is a very strong deactivating group. It strongly withdraws electron density from the ring through both -R and -I effects. This makes the ring much less reactive towards electrophiles. The nitro group is a meta-director. libretexts.orglibretexts.org

Bromo Group (-Br): The bromine atom at position 1 is a deactivating group. It withdraws electron density through its -I effect, making the ring less reactive. However, it can donate electron density through a +R effect via its lone pairs, which allows it to direct incoming electrophiles to the ortho and para positions. libretexts.org

| Substituent | Position | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|---|

| -Br | 1 | Deactivating | ortho, para | -I > +R |

| -OCH3 | 2 | Activating | ortho, para | +R > -I |

| -NO2 | 4 | Strongly Deactivating | meta | -R, -I |

| -OCH3 | 5 | Activating | ortho, para | +R > -I |

Inductive and Resonance Effects of Bromine, Methoxy, and Nitro Groups

The electronic influence of a substituent on a benzene ring can be dissected into two fundamental components: the inductive effect and the resonance effect. The inductive effect is the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity between the atoms of the substituent and the ring carbon. libretexts.orglibretexts.org The resonance effect, on the other hand, involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.orglibretexts.org

The methoxy group (-OCH₃) also displays both inductive and resonance effects. The highly electronegative oxygen atom withdraws electron density inductively (-I effect). libretexts.org In contrast, the lone pairs on the oxygen atom can be donated to the aromatic ring through resonance (+R effect), which is a more significant contributor than its inductive effect. libretexts.orgstackexchange.com This strong electron-donating resonance makes the methoxy group a powerful activating group, increasing the electron density of the benzene ring, particularly at the ortho and para positions. libretexts.org

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting both a strong negative inductive (-I) effect and a strong negative resonance (-R) effect. libretexts.orgresearchgate.net The nitrogen atom of the nitro group bears a formal positive charge, and both electronegative oxygen atoms strongly pull electron density from the ring through both the sigma and pi systems. minia.edu.eg This substantial withdrawal of electron density renders the aromatic ring significantly electron-deficient and thus strongly deactivates it towards electrophilic substitution. libretexts.org

Table 1: Summary of Inductive and Resonance Effects of Substituents in this compound

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|

| Bromine (-Br) | Electron-withdrawing (-I) | Electron-donating (+R) | Weakly deactivating |

| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly activating |

| Nitro (-NO₂) | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-R) | Strongly deactivating |

Directing Effects in Electrophilic and Nucleophilic Aromatic Substitution

The combination of inductive and resonance effects of the substituents on this compound determines the position of attack for incoming reagents in both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS) , the incoming species is an electrophile, which seeks out regions of high electron density. Therefore, electron-donating groups are activating and direct the electrophile to the ortho and para positions, where the electron density is highest due to resonance. lumenlearning.com Conversely, electron-withdrawing groups are deactivating and, with the exception of halogens, direct the incoming electrophile to the meta position. minia.edu.eg

For this compound, the directing effects of the four substituents must be considered collectively. The two methoxy groups are strong activators and ortho, para-directors. The bromine atom is a weak deactivator but is also an ortho, para-director. lumenlearning.com The nitro group is a strong deactivator and a meta-director. minia.edu.eg The positions on the ring are influenced by these competing effects. The synthesis of this compound itself, often through the nitration of 1-bromo-2,5-dimethoxybenzene, is a practical example of these directing effects, where the strongly activating methoxy groups dictate the position of the incoming nitro group.

In contrast, nucleophilic aromatic substitution (SNAr) reactions involve the attack of a nucleophile on an electron-deficient aromatic ring. stackexchange.com For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group (typically a halide). libretexts.org The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.net This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. stackexchange.comlibretexts.org

In the case of this compound, the nitro group, being a powerful electron-withdrawing group, activates the ring for nucleophilic attack. The bromine atom serves as the leaving group. The nitro group is para to the bromine, which is an ideal arrangement for stabilizing the intermediate carbanion through resonance. stackexchange.com The methoxy groups, being electron-donating, would typically deactivate the ring towards nucleophilic attack. However, the strong activating effect of the nitro group at the para position is the dominant factor. Consequently, this compound is susceptible to nucleophilic aromatic substitution at the carbon bearing the bromine atom.

Table 2: Directing Effects of Substituents in Aromatic Substitution Reactions

| Reaction Type | Substituent | Role | Directing Effect |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Methoxy (-OCH₃) | Activating | Ortho, Para |

| Bromine (-Br) | Deactivating | Ortho, Para | |

| Nitro (-NO₂) | Deactivating | Meta | |

| Nucleophilic Aromatic Substitution | Nitro (-NO₂) | Activating | Ortho, Para |

| Methoxy (-OCH₃) | Deactivating | - | |

| Bromine (-Br) | Leaving Group | - |

Derivatization Strategies and Synthetic Utility of 1 Bromo 2,5 Dimethoxy 4 Nitrobenzene

Building Blocks for Complex Molecular Architectures

The structure of 1-bromo-2,5-dimethoxy-4-nitrobenzene is well-suited for the construction of intricate molecular frameworks. The presence of a bromine atom, an excellent leaving group in many reactions, and a nitro group that can be readily converted to other functionalities, provides multiple handles for synthetic chemists to elaborate the molecule into larger systems.

The electron-deficient aromatic ring of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the bromine atom can be displaced by a variety of nucleophiles. This reactivity is analogous to that of similar nitro-activated systems; for instance, 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) readily reacts with piperidine (B6355638) and pyrrolidine, where one of the nitro groups is displaced to form new carbon-nitrogen bonds. mdpi.com Similarly, this compound can react with alkoxides, such as sodium t-butoxide, to form aryl ethers, or with amines to produce substituted aniline (B41778) derivatives.

Modern cross-coupling reactions also provide a powerful avenue for functionalization. Palladium-catalyzed methods, for example, are widely used for the synthesis of aryl ethers from aryl bromides and alcohols. google.com Such transition metal-catalyzed reactions offer an alternative to classical SNAr, often proceeding under milder conditions and with broader substrate scope.

The following table summarizes potential nucleophilic substitution reactions:

| Reactant | Nucleophile | Product Type | Reaction Type |

|---|---|---|---|

| This compound | Alkoxide (e.g., RO-) | Aryl Ether | Nucleophilic Aromatic Substitution (SNAr) |

| This compound | Amine (e.g., R2NH) | N-Aryl Aniline Derivative | Nucleophilic Aromatic Substitution (SNAr) |

| This compound | Alcohol (ROH) / Base | Aryl Ether | Palladium-Catalyzed Cross-Coupling |

The strategic placement of functional groups on this compound facilitates its use in the synthesis of more complex ring systems. The bromine atom can participate in transition metal-mediated carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, to build bi-aryl structures or attach elaborate side chains. nbinno.com Furthermore, Ni or Cu-mediated couplings are employed in the synthesis of polyaromatic heteropines from aryl halides, representing a potential application for this bromo-compound. researchgate.net

A key transformation that unlocks a vast array of synthetic possibilities is the reduction of the nitro group to an amine. This is commonly achieved using reagents like sodium borohydride (B1222165) in the presence of copper(II) chloride or through catalytic hydrogenation. The resulting 4-bromo-2,5-dimethoxyaniline (B3050232) is a bifunctional molecule that can be used to construct heterocyclic rings. For example, the newly formed amino group can act as a nucleophile in intramolecular cyclization reactions or participate in condensation reactions with carbonyl compounds, which are key steps in the synthesis of quinolines, benzodiazepines, and other important heterocyclic scaffolds.

Introduction of Additional Functionality

Beyond substitution and reduction reactions, the this compound scaffold can be further modified to introduce new functional groups, expanding its synthetic utility.

While the strong electron-withdrawing effect of the nitro group deactivates the ring towards electrophilic aromatic substitution, this limitation can be overcome. After the reduction of the nitro group to an activating amino group, the resulting aniline derivative becomes amenable to electrophilic attack. One such reaction is bromomethylation, which introduces a reactive bromomethyl (-CH2Br) group onto the aromatic ring. For the related compound 1-bromo-2,5-dimethoxybenzene, bromomethylation using paraformaldehyde and an acid has been described as a method to introduce a one-carbon side chain. sciencemadness.org This reactive handle can then undergo subsequent nucleophilic substitution reactions to introduce a variety of other functionalities.

Several strategies can be employed to introduce carbonyl groups into derivatives of this compound. The methoxy (B1213986) groups themselves can be oxidized under certain conditions to form corresponding aldehydes or carboxylic acids. More commonly, a carbonyl group is introduced via the functionalization of a side chain. For instance, a bromomethyl group, installed as described above, can be converted into an aldehyde through oxidation, for example, using dimethyl sulfoxide (B87167) (DMSO). sciencemadness.org

Furthermore, the scaffold is a precursor to cathinone (B1664624) derivatives like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), which contains a ketone group in the side chain. nih.gov The synthesis of such molecules demonstrates the feasibility of constructing carbonyl-containing side chains attached to the core aromatic ring.

The following table outlines key transformations for introducing functionality:

| Starting Material Derivative | Reagents | Functional Group Introduced | Reaction Type |

|---|---|---|---|

| 4-Amino-1-bromo-2,5-dimethoxybenzene | Paraformaldehyde, HBr | Bromomethyl (-CH2Br) | Bromomethylation |

| Bromomethylated derivative | DMSO | Aldehyde (-CHO) | Oxidation |

| This compound | KMnO4 or CrO3 | Carboxylic Acid (-COOH) from methoxy group | Oxidation |

Exploration in Medicinal Chemistry Scaffolds

The 4-bromo-2,5-dimethoxyphenyl moiety is a "privileged scaffold" in medicinal chemistry, particularly in the design of psychoactive compounds. This compound serves as a key starting material for the synthesis of the well-known psychedelic phenethylamine (B48288) 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). mdpi.comnih.gov

The synthesis of 2C-B and related compounds from this precursor typically involves two key steps:

Reduction of the nitro group: The nitro group is reduced to a primary amine (-NH2).

Elaboration to the phenethylamine: This can be achieved through various synthetic routes, often involving the introduction of a two-carbon side chain.

The utility of this scaffold extends to other classes of compounds as well. For example, it is a precursor for the synthetic cathinone bk-2C-B, which has a similar structure to 2C-B but with a ketone on the beta-carbon of the side chain. nih.gov The extensive research into the metabolism and biological effects of compounds like 2C-B underscores the importance of its precursors in drug discovery and toxicology studies. nih.gov Its role as a versatile precursor for pharmaceuticals and agrochemicals is well-recognized.

Use in the Synthesis of Phenazine (B1670421) Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry. The synthesis of phenazine derivatives often involves the condensation of ortho-diaminobenzenes with ortho-quinones or their equivalents. While a direct synthesis of phenazines from this compound is not extensively documented, its chemical structure provides a clear pathway for its conversion into key phenazine precursors.

A plausible synthetic route involves an initial Ullmann condensation reaction. The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a biaryl linkage. wikipedia.orgorganic-chemistry.orgthermofisher.com In this context, this compound could undergo a self-coupling reaction or a cross-coupling with another substituted aryl halide to form a dinitrobiaryl compound.

Subsequent reduction of the nitro groups in the resulting biaryl intermediate would yield a diamine. This transformation is a standard procedure in organic synthesis, often accomplished with reagents such as tin(II) chloride or through catalytic hydrogenation. The resulting diamine would be a critical precursor for the final cyclization to the phenazine core. The oxidation of such diamines can lead to the formation of the phenazine ring system. researchgate.net

An alternative strategy involves the nucleophilic aromatic substitution of the bromine atom. The nitro group activates the ring towards such substitutions. Reaction with an appropriate aniline derivative, followed by reduction of the nitro group, would furnish an N-aryl-ortho-phenylenediamine. Intramolecular cyclization of this intermediate would then yield the corresponding phenazine.

| Reaction Step | Description | Key Reagents/Conditions |

| Ullmann Condensation | Coupling of the aryl bromide to form a biaryl compound. | Copper catalyst, high temperature. |

| Nitro Group Reduction | Conversion of nitro groups to amino groups. | SnCl2/HCl or Catalytic Hydrogenation (e.g., H2, Pd/C). |

| Cyclization/Oxidation | Formation of the phenazine ring system from the diamine precursor. | Oxidizing agents (e.g., FeCl3). |

Scaffolds for Caged Compounds and Other Bioactive Molecules

"Caged" compounds are molecules whose biological activity is temporarily blocked by a photolabile protecting group (PPG). wikipedia.org Upon exposure to light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal control. wikipedia.org The 2-nitrobenzyl group and its derivatives are among the most widely used PPGs due to their efficient photochemistry. acs.orgnih.gov

The structure of this compound is closely related to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group, a well-established PPG. researchgate.netresearchgate.net The DMNB scaffold is valued for its photochemical properties, which can be tuned by substituents on the aromatic ring. researchgate.net

To be utilized as a caging agent, this compound would typically undergo a series of transformations. A key step would be the introduction of a reactive handle at the benzylic position (the carbon adjacent to the nitro group). This is often achieved through functionalization of a precursor like 4,5-dimethoxy-2-nitrotoluene. While not directly starting from the bromo-substituted compound, the underlying aromatic scaffold is identical. The bromo substituent could be potentially replaced via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction to introduce other functionalities that could modulate the photochemical properties of the resulting caged compound.

The general mechanism for the photolytic cleavage of 2-nitrobenzyl-based PPGs involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then rearranges to release the caged molecule and a nitrosobenzaldehyde byproduct. acs.org

The 2,5-dimethoxy-4-nitrobenzene core is also found in various bioactive molecules. For instance, structure-activity relationship studies on 2,5-dimethoxyphenethylamines have led to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists. nih.gov The substitution pattern on the aromatic ring is crucial for the biological activity of these compounds. The versatility of this compound allows for the introduction of various substituents at the 1-position through cross-coupling reactions, providing a route to a library of potentially bioactive molecules. Aromatic nitro compounds, in general, are important precursors in the synthesis of a wide array of drugs and biologically active molecules. mdpi.comresearchgate.net

| Application | Key Structural Motif | Principle of Action |

| Caged Compounds | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Photolytic cleavage to release a bioactive molecule. |

| Bioactive Molecules | Substituted 2,5-dimethoxyphenethylamine | Interaction with biological targets such as serotonin receptors. |

Advanced Analytical and Computational Studies

Computational Chemistry and Modeling

Computational chemistry provides a theoretical framework to complement experimental data, offering detailed information about the electronic structure, stability, and reactivity of 1-Bromo-2,5-dimethoxy-4-nitrobenzene.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For substituted nitrobenzenes, DFT calculations can predict a range of important parameters. globalresearchonline.net

Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure of the molecule by finding the geometry with the lowest energy. This allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the assignment of experimental IR and Raman spectra. Comparing calculated and experimental spectra can confirm the proposed structure. globalresearchonline.net

Electronic Properties: DFT is used to calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would show a negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, and a positive potential around the aromatic protons, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 3: Insights from DFT Studies on Substituted Nitrobenzenes

| Calculated Property | Significance and Application |

| Optimized Molecular Geometry | Predicts bond lengths and angles; correlates with crystallographic data. |

| Vibrational Frequencies | Aids in the interpretation and assignment of experimental IR and Raman spectra. |

| HOMO-LUMO Energies | Determines the electronic energy gap, indicating chemical reactivity and stability. |

| Molecular Electrostatic Potential (MESP) | Maps charge distribution to predict sites for electrophilic and nucleophilic reactions. |

| Mulliken Charges | Quantifies the partial charge on each atom, offering insights into local reactivity. |

These computational studies, in conjunction with advanced analytical data, provide a comprehensive understanding of the structural and electronic landscape of this compound.

Analysis of Molecular Orbitals and Charge Distribution

The electronic properties of this compound are dictated by the interplay of its substituent groups on the aromatic ring. Molecular orbital theory and charge distribution analysis are essential computational tools for elucidating these properties.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that determine a molecule's reactivity. For aromatic compounds like this one, the HOMO is typically associated with the π-system of the benzene (B151609) ring, while the LUMO is influenced by electron-withdrawing groups.

In a related compound, 1-Bromo-4-Nitrobenzene, computational studies using Density Functional Theory (DFT) have determined the energies of these orbitals. researchgate.netirjet.net The presence of the electron-donating methoxy groups in this compound would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the potent electron-withdrawing nitro group significantly lowers the energy of the LUMO, rendering the aromatic ring electron-deficient and activating it for nucleophilic aromatic substitution. The energy gap between the HOMO and LUMO is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density across the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map provides information about the size, shape, and sites of chemical reactivity. irjet.net For this compound, the MEP would show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro and methoxy groups, indicating their nucleophilic character. Regions of positive potential (blue) would be expected near the hydrogen atoms and the carbon atom attached to the nitro group, highlighting sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further quantify this charge distribution, revealing hyperconjugative interactions and intramolecular charge transfer (ICT) within the molecule. researchgate.net In this compound, significant ICT is expected from the electron-rich methoxy-substituted part of the ring to the electron-deficient nitro group, a phenomenon that strongly influences the molecule's reactivity and spectroscopic properties.

| Property | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Raised by electron-donating methoxy groups, indicating susceptibility to electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Lowered by the electron-withdrawing nitro group, indicating susceptibility to nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| MEP Negative Regions | Areas of high electron density, typically near electronegative atoms. | Located around the oxygen atoms of the nitro and methoxy groups, indicating centers of negative charge. |

| MEP Positive Regions | Areas of low electron density. | Expected on the aromatic ring carbons, particularly the one bearing the nitro group, indicating electrophilic sites. |

| Intramolecular Charge Transfer (ICT) | Delocalization of electron density from a donor part to an acceptor part of the molecule. | Occurs from the dimethoxy-benzene portion to the nitro group, polarizing the molecule. |

Reaction Pathway Energetics and Transition State Analysis

The reactivity of this compound is characterized by several key transformations, including nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. Understanding the energetics of these reaction pathways and the structures of their transition states is crucial for predicting reaction outcomes and optimizing conditions.

Nucleophilic Aromatic Substitution (SNAr): The compound's electron-deficient aromatic ring, due to the strongly deactivating nitro group, makes it a prime candidate for SNAr reactions, where the bromine atom can be displaced by a nucleophile. The reaction proceeds via a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex.

Computational studies on similar nitroaromatic compounds can be used to model this process. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step and involves surmounting a significant activation energy barrier. The stability of the transition state leading to this complex is enhanced by the ability of the nitro group to delocalize the negative charge. The methoxy groups, while being ortho/para directors, can also influence the reaction energetics through steric and electronic effects.

Nitro Group Reduction: The nitro group can be reduced to an amino group, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This multi-electron process can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. The electrochemical reduction of related 2,5-dimethoxy nitrobenzene (B124822) derivatives has been studied, showing that the initial step is a one-electron transfer to form a stable nitro radical anion. researchgate.net The energetics of the subsequent proton and electron transfer steps determine the final product distribution.

| Reaction Type | Key Features | Energetic Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the bromide by a nucleophile. | The rate-determining step is the formation of the Meisenheimer intermediate. The activation energy is lowered by the electron-withdrawing nitro group. |

| Nitro Group Reduction | Conversion of the -NO₂ group to an -NH₂ group. | Proceeds via a stepwise mechanism involving nitroso and hydroxylamine intermediates. The initial one-electron reduction to a radical anion is often a key step. researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug discovery and toxicology to correlate the chemical structure of compounds with their biological activity or other properties. nih.govdergipark.org.tr For compounds related to this compound, QSAR studies can predict their potential efficacy or toxicity based on calculated molecular descriptors.

A typical QSAR study involves calculating a variety of descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. nih.govcmu.ac.th

Relevant Molecular Descriptors:

Physicochemical Descriptors: LogP (lipophilicity) is crucial for membrane permeability. Molar refractivity (MR) relates to molecular volume and polarizability.

Electronic Descriptors: Atomic charges, dipole moment, and HOMO/LUMO energies describe the electronic aspects of the molecule. The charge on specific atoms (e.g., qC1, qC10) can be particularly important. cmu.ac.th

Topological Descriptors: These numerical indices are derived from the graph representation of the molecule and describe its size, shape, and degree of branching.

Quantum Mechanical Descriptors: Properties like hyperpolarizability and conductor-like screening model (COSMO) area have been used to model the toxicology of nitrobenzene derivatives. dergipark.org.tr

For instance, a QSAR model for a series of chalcone (B49325) derivatives identified atomic charges on specific carbons (qC1, qC10, qC15), LUMO energy (ELUMO), and LogP as key predictors of anticancer activity. cmu.ac.th A hypothetical QSAR equation might take the form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ...

Such models allow for the virtual screening of new derivatives and the rational design of compounds with improved properties. nih.gov

| Descriptor Type | Example | Relevance to Nitroaromatic Compounds |

| Physicochemical | LogP | Governs transport and distribution in biological systems. |

| Electronic | Atomic Charges, ELUMO | Relates to electrostatic interactions with biological targets and reactivity. cmu.ac.th |

| Quantum Mechanical | Hyperpolarizability | Can be correlated with toxicological endpoints for nitrobenzenes. dergipark.org.tr |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Conformational Analysis and Stereochemical Considerations

While the benzene ring itself is planar, the orientation of its substituents is subject to conformational flexibility, which can impact molecular packing in the solid state and interactions with biological receptors. For this compound, the key conformational variables are the dihedral angles of the methoxy and nitro groups relative to the plane of the aromatic ring.

Nitro Group Orientation: The orientation of the nitro group is heavily influenced by steric hindrance from adjacent (ortho) substituents. In unsubstituted nitrobenzene, the group is largely coplanar with the ring to maximize resonance stabilization. However, the presence of bulky ortho groups forces the nitro group to twist out of the plane. For example, in 2-bromo-3-nitrotoluene, the dihedral angle between the nitro group and the ring is 54.1°, while in pentamethylnitrobenzene, it is a significant 86.1°. nih.gov In this compound, the methoxy group at position 5 is ortho to the nitro group and would likely cause a similar out-of-plane twist, reducing resonance but alleviating steric strain.

Methoxy Group Orientation: The methoxy groups also have rotational freedom around the C(aryl)-O bond. X-ray crystallographic studies of a related compound, 1-bromo-4-chloro-2,5-dimethoxybenzene, show that the methoxy groups are nearly coplanar with the benzene ring, with a small dihedral angle of 8.8°. nih.gov This coplanarity suggests a degree of resonance interaction between the oxygen lone pairs and the aromatic π-system. It is expected that the methoxy groups in this compound would adopt a similar, nearly planar conformation, likely with the methyl groups oriented away from the adjacent bromo and nitro substituents to minimize steric clash.

There are no chiral centers in this compound, so stereochemical considerations are limited to this conformational analysis.

| Substituent Group | Conformational Feature | Influencing Factors |

| **Nitro Group (-NO₂) ** | Dihedral angle with the aromatic ring. | Steric hindrance from the ortho-methoxy group at C5 is the dominant factor, causing a likely out-of-plane twist. nih.gov |

| Methoxy Groups (-OCH₃) | Dihedral angle with the aromatic ring and rotation of the methyl group. | A near-coplanar arrangement is favored to maximize resonance, but steric repulsion between the methyl hydrogens and adjacent substituents will influence the exact conformation. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。